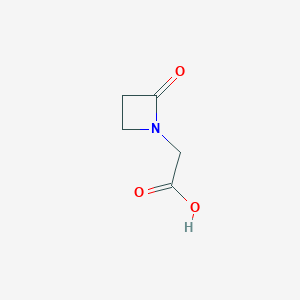

2-Oxoazetidine-1-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2-(2-oxoazetidin-1-yl)acetic acid |

InChI |

InChI=1S/C5H7NO3/c7-4-1-2-6(4)3-5(8)9/h1-3H2,(H,8,9) |

InChI Key |

RZRRJTZLVKZGRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)CC(=O)O |

Origin of Product |

United States |

Contextualization of 2 Oxoazetidine 1 Acetic Acid Within Chemical Research

Historical Trajectory and Initial Discoveries of Azetidine (B1206935) Compounds

The history of azetidine compounds is intrinsically linked to the discovery of β-lactam antibiotics. The first synthesis of a β-lactam (azetidin-2-one) was achieved by Hermann Staudinger in 1907 through the cycloaddition of a Schiff base with a ketene (B1206846). acs.orgchembk.com This four-membered heterocyclic amide remained a chemical curiosity for several decades. chembk.com Its profound importance was only realized with the discovery and structural elucidation of penicillin by Alexander Fleming and subsequent work by Dorothy Hodgkin, which revealed the presence of this highly strained ring system as its core active component. bldpharm.com

Beyond the realm of synthetic chemistry, the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from the leaves of lily-of-the-valley (Convallaria majalis) in 1955. google.com This discovery highlighted that nature had also evolved pathways to produce these strained four-membered rings, which were often found to possess potent biological activities. google.com These initial discoveries in both synthetic and natural product chemistry laid the groundwork for decades of research into the synthesis and application of azetidine-containing molecules. google.com

Significance of Azetidine Scaffolds in Modern Chemical Biology and Synthetic Chemistry

Azetidine scaffolds, and particularly the azetidin-2-one (B1220530) motif, are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. google.comlookchem.com This designation stems from their ability to bind to multiple biological targets with high affinity, a consequence of their unique three-dimensional structure and conformational rigidity. google.comlookchem.com The inherent ring strain of the four-membered ring, while a synthetic challenge, contributes to the chemical reactivity that is crucial for the biological activity of many azetidine-containing drugs, most notably the β-lactam antibiotics.

In modern synthetic chemistry, significant effort is dedicated to developing new methods for the efficient and stereoselective synthesis of substituted azetidines. These methods are highly sought after because they provide access to novel building blocks for drug development. Researchers have developed various strategies, including intramolecular cyclizations, cycloadditions, and strain-release functionalizations, to construct these valuable heterocyclic systems. The azetidine moiety is incorporated into drug candidates to fine-tune pharmacological properties, improve metabolic stability, and enhance target engagement. google.comlookchem.com Their applications are extensive, with azetidine-containing compounds being investigated as anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents. lookchem.com

Positioning of 2-Oxoazetidine-1-acetic acid as a Core Structural Motif

The structure of this compound represents a fundamental motif in a specific class of synthetic antibiotics known as monobactams. Unlike the fused bicyclic ring systems of penicillins and cephalosporins, monobactams feature a lone, monocyclic β-lactam ring. The discovery of naturally produced monobactams spurred the synthesis of novel analogues, leading to the development of clinically significant antibiotics.

The (2-oxoazetidin-1-yl) portion of the molecule is the essential β-lactam ring, while the acetic acid group attached to the nitrogen atom is a key feature that defines this particular subclass. Research has shown that modifications to this N-1 side chain are critical for antibacterial activity. Specifically, the [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids (known as oxamazins) and their sulfur counterparts (thiamazins) are classes of potent synthetic antibiotics built upon this core structure. The marketed antibiotic Aztreonam, a highly effective agent against Gram-negative bacteria, is a monobactam that, while more complex, is conceptually derived from a 3-amino-2-oxoazetidine-1-sulfonic acid core, highlighting the importance of the N-1 acidic substituent on the azetidinone ring. Therefore, this compound is not just a simple chemical but represents the foundational scaffold for a range of important antibacterial agents. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.12 g/mol |

| IUPAC Name | 2-(2-oxoazetidin-1-yl)acetic acid |

| Core Structure | Azetidin-2-one (β-Lactam) |

Interdisciplinary Relevance and Broad Research Landscape

The study of this compound and its derivatives extends across multiple scientific disciplines. Its primary relevance lies at the intersection of organic chemistry , where chemists devise novel synthetic routes, and medicinal chemistry , where these molecules are designed and evaluated as potential drugs. bldpharm.com

The biological activity of these compounds is the focus of pharmacology and microbiology , which investigate their mechanisms of action against bacteria and other pathogens. chembk.com Furthermore, the unique reactivity of the strained β-lactam ring makes it a tool in chemical biology for probing enzyme function and developing selective molecular probes. bldpharm.com The development of azetidine-containing molecules for various therapeutic areas, including oncology and neurology, demonstrates a broad and active research landscape that continues to find new applications for this versatile chemical scaffold.

Table 2: Key Compounds Mentioned and Their Significance

| Compound Name | Significance |

| Penicillin | A pioneering β-lactam antibiotic with a fused bicyclic system, its discovery revolutionized medicine. |

| L-azetidine-2-carboxylic acid | The first naturally occurring azetidine derivative isolated, demonstrating nature's use of this ring system. google.com |

| Aztreonam | A clinically important synthetic monobactam antibiotic effective against Gram-negative bacteria. |

| Oxamazins | A class of synthetic monobactam antibiotics based on a [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acid scaffold. |

Nomenclature, Stereochemistry, and Structural Representations of 2 Oxoazetidine 1 Acetic Acid

Systematic IUPAC Naming Conventions and Common Aliases

The compound is systematically named 2-(2-oxoazetidin-1-yl)acetic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure: an acetic acid moiety is attached to the nitrogen atom (position 1) of a 2-oxoazetidine ring. The term "2-oxo" indicates the presence of a carbonyl group at the second carbon of the azetidine (B1206935) ring.

In scientific literature and commercial catalogs, this compound may also be referred to by common aliases such as 2-oxo-1-azetidineacetic acid . While less common, other variations might exist, but the systematic IUPAC name remains the standard for unambiguous identification.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 2-(2-oxoazetidin-1-yl)acetic acid |

| Common Alias | 2-oxo-1-azetidineacetic acid |

Standard Conventions for Structural Representation in Academic Literature

In academic and research publications, the structure of 2-oxoazetidine-1-acetic acid and its derivatives is depicted using several standard conventions to clearly convey its two- and three-dimensional properties.

Skeletal Structure: This is the most common and straightforward representation, showing the bonds and vertices of the four-membered ring and the attached acetic acid group. Heteroatoms (nitrogen and oxygen) are explicitly shown.

Wedge-and-Dash Notation: To represent the three-dimensional structure, especially when chiral centers are present in substituted analogs, solid wedges are used to indicate bonds projecting out of the plane of the paper, and dashed lines represent bonds projecting into the plane.

Ball-and-Stick and Space-Filling Models: These models are often used in computational chemistry and structural biology to visualize the molecule's three-dimensional shape, bond angles, and steric bulk.

These representations are essential for accurately communicating the specific stereoisomer being discussed, which is critical in fields like medicinal chemistry and organic synthesis. nih.gov

Conformational Analysis and Preferred Geometries of the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation. Unlike a perfectly flat square, the ring tends to adopt a slightly puckered conformation to alleviate some of this strain. smu.edursc.org

Theoretical studies, including ab initio calculations, have shown that the azetidine ring is puckered. smu.edu The degree of puckering can be described by a dihedral angle. For the parent azetidine molecule, a dihedral angle of 37° has been determined by gas-phase electron diffraction. rsc.org The puckering of the ring is a dynamic process, and there is an energy barrier to the inversion of the ring from one puckered conformation to another. The barrier to planarity for 2-azetidinone is known to be very low. The nitrogen atom can also undergo inversion, and this process has a higher energy barrier than ring puckering.

Strategic Synthesis of 2 Oxoazetidine 1 Acetic Acid and Analogues

Classical and Established Synthetic Routes to the 2-Oxoazetidine Core

Traditional methods for constructing the 2-oxoazetidine-1-acetic acid scaffold rely on robust, multi-step sequences that have been refined over decades. These routes typically involve the initial formation of the four-membered β-lactam ring, followed by the installation of the acetic acid side chain.

Cyclization Reactions for Azetidine (B1206935) Ring Formation (e.g., [2+2] Cycloadditions, Ring-Closure Reactions)

The most prevalent and historically significant method for forming the 2-oxoazetidine core is the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. This reaction proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory electrocyclization of this intermediate yields the final β-lactam product.

Ketenes are highly reactive and are typically generated in situ from more stable precursors, most commonly from acyl chlorides via dehydrohalogenation with a tertiary amine base like triethylamine (B128534). The stereochemical outcome of the Staudinger reaction is a critical aspect, with the geometry of the starting imine often dictating the relative stereochemistry of the substituents on the β-lactam ring. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams, although this can be influenced by reaction conditions and the nature of the substituents.

Alternative ring-closure strategies include the intramolecular cyclization of β-amino acids. This method involves activating the carboxylic acid group (e.g., as an acid chloride or mixed anhydride) to facilitate nucleophilic attack by the amino group, thereby closing the four-membered ring. Another approach involves the ring opening of cyclopropanes by an amine, followed by a subsequent oxidation and ring-closure to form the azetidine structure.

Construction of the Acetic Acid Moiety and its Precursors

Once the 2-oxoazetidine ring is formed, the acetic acid group is typically introduced at the nitrogen atom. A common strategy involves the N-alkylation of a parent 2-azetidinone with an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is usually performed in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

The resulting product is an ester derivative, ethyl 2-(2-oxoazetidin-1-yl)acetate. This precursor is then subjected to hydrolysis, either under acidic or basic conditions, to cleave the ester and yield the final this compound. This two-step process allows for facile purification of the intermediate ester before the final deprotection step.

Multi-Step Synthesis Methodologies and Key Intermediates

A representative classical synthesis of this compound combines the aforementioned steps into a cohesive pathway. The process begins with the condensation of an aldehyde and a primary amine to form an imine (a Schiff base), which serves as a key intermediate. This imine is then reacted directly in a Staudinger cycloaddition with a ketene, generated in situ from an acyl chloride and triethylamine.

To directly synthesize a precursor for this compound, an imine derived from an amino acid ester (e.g., glycine (B1666218) ethyl ester) can be used. The cycloaddition of this imine with a suitable ketene directly incorporates the protected acetic acid moiety onto the nitrogen atom of the newly formed β-lactam ring. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Table 1: Exemplary Multi-Step Synthesis Pathway

| Step | Reaction | Reactants | Reagents/Conditions | Key Intermediate |

| 1 | Imine Formation | Benzaldehyde, Glycine ethyl ester | Ethanol (B145695), reflux | Ethyl N-benzylidene-glycinate |

| 2 | [2+2] Cycloaddition | Ethyl N-benzylidene-glycinate, Acetoxyacetyl chloride | Triethylamine, Dichloromethane (B109758), 0°C to rt | Ethyl 2-(3-acetoxy-2-oxo-4-phenylazetidin-1-yl)acetate |

| 3 | Hydrolysis | Ethyl 2-(3-acetoxy-2-oxo-4-phenylazetidin-1-yl)acetate | LiOH, THF/Water | 2-(3-Hydroxy-2-oxo-4-phenylazetidin-1-yl)acetic acid |

Modern Catalytic Approaches for Enhanced Efficiency and Selectivity

While classical methods are robust, modern research focuses on developing catalytic approaches that offer greater efficiency, milder reaction conditions, and, crucially, control over stereochemistry (asymmetric synthesis).

Transition Metal-Catalyzed Syntheses of Azetidines

Transition metals, including copper, rhodium, and palladium, have emerged as powerful catalysts for constructing the β-lactam ring. rsc.org

One of the most significant metal-catalyzed methods is the Kinugasa reaction , which involves the copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone. organicreactions.orgyoutube.com This reaction proceeds through a copper acetylide intermediate that undergoes cycloaddition with the nitrone, followed by a rearrangement to form the β-lactam ring, typically with high cis diastereoselectivity. organicreactions.orgnih.gov Recent advancements have expanded this reaction to one-pot protocols using inexpensive acetylene (B1199291) sources like calcium carbide. organic-chemistry.org

Rhodium(II) catalysts are highly effective in promoting intramolecular C-H insertion reactions of diazoacetamides. acs.orgorganic-chemistry.orgresearchgate.net In this approach, a rhodium-carbenoid is generated from the diazo compound, which then inserts into a C-H bond on a tethered alkyl group to form the four-membered ring with high stereocontrol. acs.orgorganic-chemistry.orgresearchgate.net This method provides a direct route to substituted β-lactams from acyclic precursors. acs.orgorganic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions, such as carbonylative cycloadditions involving the double C-H activation of alkylarenes and their reaction with aldimines in the presence of carbon monoxide, have also been developed to access trans-β-lactams. rsc.org

Table 2: Comparison of Modern Transition Metal-Catalyzed Methods

| Method | Catalyst | Key Reactants | Key Features |

| Kinugasa Reaction | Copper(I) salts (e.g., CuI, CuCl) | Terminal Alkyne, Nitrone | Forms cis-β-lactams; tolerant of various functional groups. organicreactions.org |

| C-H Insertion | Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazoacetamide | Intramolecular cyclization; high stereoselectivity. acs.orgorganic-chemistry.orgresearchgate.net |

| Carbonylative Cycloaddition | Palladium(II) salts (e.g., PdCl₂(PhCN)₂) | Alkylarene, Aldimine, CO | Double C-H activation; forms trans-β-lactams. rsc.org |

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the cost and potential toxicity of heavy metals. In the context of β-lactam synthesis, organocatalysts have been successfully applied to the Staudinger reaction. acs.orgnih.gov

Chiral nucleophilic amines, such as derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids (e.g., benzoylquinine), can catalyze the reaction between ketenes and imines to produce β-lactams with high enantiomeric excess (ee). organic-chemistry.orgacs.orgnih.gov These catalysts function by activating the ketene to form a chiral enolate intermediate, which then reacts with the imine in a stereocontrolled fashion. The choice of catalyst and the electronic properties of the imine's N-substituent can be tuned to selectively produce either cis or trans diastereomers. organic-chemistry.orgacs.org For instance, N-triflyl protected imines tend to favor the formation of trans β-lactams in these catalytic systems. organic-chemistry.orgacs.org

More recently, chiral N-heterocyclic carbenes (NHCs) and phosphines have also been employed as effective organocatalysts for asymmetric Staudinger-type reactions, further expanding the toolkit for creating optically active β-lactam building blocks. organic-chemistry.orgnih.gov

Biocatalytic Transformations and Enzymatic Derivatization

The application of biocatalysis in the synthesis and derivatization of β-lactam structures, including this compound, represents a significant advancement towards milder and more selective chemical processes. Enzymes, operating under aqueous conditions at ambient temperature and neutral pH, offer a green alternative to traditional chemical methods.

One of the most established enzymatic methods is the kinetically controlled synthesis of β-lactam antibiotics, which involves the acylation of a β-lactam nucleus. researchgate.net Enzymes such as penicillin G acylase (PGA) are widely employed for this purpose. In this process, an activated acyl donor is used to acylate the amino group of a key β-lactam intermediate. researchgate.netamanote.com While this approach is highly efficient for producing semi-synthetic antibiotics, it is also adaptable for the derivatization of other β-lactam cores. The reaction is characterized by the formation of the desired product alongside side reactions like the hydrolysis of the acyl donor and the product itself. researchgate.net Consequently, the yield is dependent on the relative rates of these competing reactions. researchgate.net

The specificity of enzymes is a key advantage. For instance, cephalosporin-acid synthetase (CASA) is specific for the synthesis of cephalosporin-type antibiotics. researchgate.net The search for and engineering of novel enzymes with tailored specificities continue to expand the scope of biocatalytic transformations applicable to diverse β-lactam scaffolds. The enzymatic approach is not limited to synthesis; it is also used for the hydrolysis of natural β-lactams to produce key intermediates like 6-aminopenicillanic acid (6-APA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA). researchgate.net This reversible nature of enzyme catalysis allows for both the formation and breakdown of the amide bond, depending on the reaction conditions. mdpi.comillinois.edu

Stereoselective Synthesis Methodologies for Enantiopure this compound

The biological activity of β-lactam compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods to produce enantiopure this compound and its analogues is of paramount importance. The Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation are two of the most utilized methods for achieving excellent enantiopurity in β-lactam synthesis. nih.gov

Asymmetric induction relies on the presence of a chiral element within one of the reactants to influence the stereochemical outcome of the reaction. In the context of the Staudinger reaction, this is typically achieved by using either a chiral imine or a chiral ketene precursor. nih.govorganicreactions.org

When a chiral imine, often derived from natural sources like sugars or chiral amines, reacts with an achiral ketene, the existing stereocenter on the imine directs the approach of the ketene, leading to the preferential formation of one diastereomer of the β-lactam product. nih.govnih.gov For example, imines derived from D-glucosamine or (1R)-1-phenylethylamine have been successfully used to induce asymmetry. nih.gov Similarly, using a chiral ketene precursor, such as an acid chloride attached to a chiral moiety, in reaction with an achiral imine can also achieve high levels of diastereoselectivity. nih.gov The stereochemistry of the final product, whether cis or trans, is influenced by the specific structures of the reactants and the reaction conditions. nih.govorganicreactions.org

A widely adopted strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary into one of the starting materials. organicreactions.orgwikipedia.org The auxiliary directs the stereoselective formation of the β-lactam ring, and is subsequently removed to yield the enantiomerically enriched product. nih.gov

Oxazolidinones, often referred to as Evans auxiliaries, are a prominent class of chiral auxiliaries used in this context. nih.govwikipedia.org An oxazolidinone can be attached to the ketene precursor (e.g., as an N-acyl derivative). Its chiral environment effectively shields one face of the molecule, forcing the imine to attack from the less hindered side, thereby controlling the stereochemistry of the newly formed stereocenters. nih.gov Another well-known auxiliary is camphorsultam, which has also been applied to the asymmetric synthesis of 3-amino-β-lactams, resulting in the formation of single cis isomers. nih.gov The primary advantage of this method is its high reliability and predictability, though it requires additional steps for the attachment and removal of the auxiliary. nih.gov

| Chiral Auxiliary | Typical Application | Reference |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric synthesis of cis-β-lactams via Staudinger reaction. | nih.gov |

| Camphorsultam | Diastereoselective synthesis of cis-3-amino-β-lactams. | nih.gov |

| (S)-1-Phenylethylamine | Used as both a chiral auxiliary and nitrogen source for azetidine synthesis. | rsc.org |

| Pseudoephedrine | Asymmetric alkylation to produce optically active carboxylic acids. | |

| trans-2-Phenyl-1-cyclohexanol | Used in ene reactions of derived glyoxylic acid esters. | wikipedia.org |

This table presents examples of chiral auxiliaries and their applications in asymmetric synthesis.

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is needed to generate a large quantity of an enantiomerically pure product. This strategy avoids the need for attaching and removing chiral auxiliaries. nih.gov

In β-lactam synthesis, this has been achieved through various catalytic systems. Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids like benzoylquinine, have been shown to effectively catalyze the Staudinger reaction between ketenes and imines, yielding β-lactams with high enantiomeric excess (ee). nih.govnih.gov These organocatalysts typically interact with the ketene to form a chiral zwitterionic enolate, which then reacts enantioselectively with the imine. nih.govnih.gov

Transition metal catalysis, employing metals like palladium or rhodium complexed with chiral ligands, is another powerful tool. nih.govacs.org For instance, palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been developed as a streamlined method for the asymmetric synthesis of β-aryl β-lactams, achieving up to 94% ee using a BINOL-based chiral ligand. acs.orgnsf.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. This involves a holistic approach that considers factors from the choice of starting materials to the minimization of waste. nih.gov Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and designing energy-efficient processes. nih.govmdpi.com

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. primescholars.com

Formula for Atom Economy:

When evaluating synthetic routes to this compound, reactions with high atom economy are preferred. For example, [2+2] cycloaddition reactions, such as the Staudinger reaction, are inherently atom-economical as they involve the direct combination of two molecules (an imine and a ketene) to form the product with no other atoms being lost as byproducts. primescholars.com

| Reaction Type | Description | Atom Economy | Green Chemistry Consideration |

| [2+2] Cycloaddition | Direct addition of two components (e.g., ketene and imine) to form the four-membered ring. | Potentially 100% | Highly desirable as it minimizes waste by incorporating all reactant atoms into the product. |

| Condensation (with Chiral Auxiliary) | Involves coupling reactants with the elimination of a small molecule (e.g., H₂O) and subsequent removal of the auxiliary. | Lower | The use and removal of the auxiliary adds steps and generates waste, reducing overall efficiency. |

| Catalytic C-H Amidation | Intramolecular cyclization catalyzed by a small amount of a transition metal complex. | High | The use of a catalyst in place of stoichiometric reagents significantly improves atom economy and reduces waste. |

This table provides a conceptual comparison of the atom economy for different reaction types used in β-lactam synthesis.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of β-lactam rings, such as that in this compound. The Staudinger [2+2] cycloaddition, a common method for forming the azetidinone ring, has traditionally employed halogenated solvents like dichloromethane (CH2Cl2) or aromatic solvents such as toluene. mdpi.comnih.gov However, growing environmental concerns have prompted a shift towards greener alternatives.

Solvent selection guides developed by pharmaceutical industry consortiums categorize solvents based on their safety, health, and environmental impact. rsc.org Following these guides, strategies for synthesizing β-lactam analogues now often involve replacing hazardous solvents with more benign options. For instance, esters like ethyl acetate (B1210297) and isopropyl acetate, and alcohols such as ethanol and isopropanol (B130326) are preferred. rsc.org Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources like furfural (B47365), are also considered viable greener substitutes. lu.se

The following table provides a comparison of traditional and greener solvents for consideration in β-lactam synthesis.

| Category | Solvent Name | Rationale for Use | Key Considerations |

| Traditional | Dichloromethane (CH2Cl2) | Effective for Staudinger reactions at low temperatures. mdpi.com | Classified as problematic or hazardous due to potential carcinogenicity. rsc.org |

| Toluene | Suitable for reactions at elevated temperatures, can influence stereoselectivity. nih.gov | Problematic due to toxicity and environmental persistence. rsc.org | |

| N,N-Dimethylformamide (DMF) | High-boiling polar solvent, effective for microwave-assisted synthesis. mdpi.com | Hazardous; classified as a Substance of Very High Concern (SVHC). lu.se | |

| Greener Alternatives | Ethyl Acetate (EtOAc) | Preferred solvent with low toxicity and favorable environmental profile. lu.se | Lower boiling point may not be suitable for all reaction conditions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Can be derived from renewable resources; considered a problematic-to-preferred solvent. lu.se | Higher flammability and potential for peroxide formation. lu.se | |

| Ethanol (EtOH) | Preferred solvent; biodegradable and low toxicity. rsc.org | Protic nature may interfere with certain reagents. | |

| Water | The ultimate green solvent, recommended for specific reactions like certain enzymatic processes. rsc.orgnih.gov | Limited solubility for many organic reagents. |

Utilization of Renewable or Sustainable Reagents

The integration of renewable feedstocks into the synthesis of this compound and its analogues represents a key advancement in sustainable chemistry. This approach involves using starting materials derived from biomass rather than petrochemicals.

A notable strategy is the use of chiral precursors derived from natural sources to impart stereoselectivity. For example, chiral imines derived from D-glyceraldehyde acetonide, which is obtained from D-mannitol, have been successfully used in [2+2] cycloaddition reactions to produce enantiomerically pure cis-β-lactams. nih.gov The use of such sugar-derived aldehydes provides a direct route to complex, optically active molecules from an abundant renewable resource. nih.gov

Biocatalysis offers another powerful method for sustainable synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the intramolecular C-H amidation of readily accessible reagents to form β-lactam rings with high yield and excellent enantioselectivity (up to 99% ee). nih.gov This enzymatic approach operates under mild conditions in aqueous media, avoiding the need for heavy metals or harsh reagents, and represents a highly sustainable manufacturing process.

| Sustainable Approach | Reagent/Method | Origin/Principle | Application in β-Lactam Synthesis |

| Chiral Pool Synthesis | D-Glyceraldehyde Acetonide | Derived from the natural sugar alcohol D-mannitol. nih.gov | Used to create chiral imines for stereoselective Staudinger cycloadditions, yielding optically active β-lactams. nih.gov |

| Biocatalysis | Engineered Myoglobin Variants | Protein-based catalysts operating in aqueous systems. | Catalyze asymmetric intramolecular C-H amidation to form enantioenriched β-lactam rings. nih.gov |

| Renewable Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Sourced from renewable feedstocks such as furfural or levulinic acid. lu.se | Used as a greener reaction solvent alternative to traditional hazardous solvents like dichloromethane. lu.se |

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and related compounds. Key parameters that are frequently adjusted include temperature, catalyst selection, and the choice of base.

Temperature plays a crucial role in determining the stereochemical outcome of the Staudinger reaction. Syntheses conducted at low temperatures, such as -78 °C to 0 °C, often favor the formation of the cis-diastereomer. mdpi.com Conversely, performing the reaction at higher temperatures, for example, in refluxing toluene, typically results in the preferential formation of the trans-isomer. mdpi.comnih.gov Controlling the stereochemistry is a direct method of improving product purity by minimizing the formation of unwanted isomers.

Catalysis can significantly enhance both the efficiency and selectivity of β-lactam synthesis. In the Staudinger reaction, chiral catalysts are employed to achieve high enantioselectivity. Examples include chiral N-heterocyclic carbenes (NHCs), cinchona alkaloids like benzoylquinine, and planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY). nih.govnih.gov The addition of metal salts, such as Sc(III) or Zn(II) triflates, can act as co-catalysts to further activate the imine, leading to excellent yields and high diastereoselectivity. nih.gov

Bases , most commonly tertiary amines like triethylamine (Et3N), are essential for the in situ generation of the ketene intermediate from an acyl chloride precursor. mdpi.com The choice of base and its stoichiometry must be carefully optimized to ensure efficient ketene formation without promoting side reactions.

The use of microwave irradiation as an alternative to conventional heating has been shown to dramatically reduce reaction times and, in some instances, improve yields. derpharmachemica.com

| Parameter | Condition | Effect on Yield and Purity | Example |

| Temperature | Low (-78 °C to room temp) | Favors formation of cis-β-lactams, high stereoselectivity. mdpi.com | Reaction of an imine with benzyloxyacetyl chloride in CH2Cl2 at -78 °C. mdpi.com |

| High (Reflux) | Favors formation of trans-β-lactams. mdpi.com | Reaction of chloroacetyl chloride with an imine in refluxing toluene. mdpi.com | |

| Catalyst | Chiral N-Heterocyclic Carbene (NHC) | Good yields and excellent enantioselectivity (>99% ee). nih.gov | Asymmetric synthesis of cis-β-lactams from ketenes and N-aryl imines. nih.gov |

| Benzoylquinine (Cinchona Alkaloid) | High enantioselectivity (95-99% ee) and diastereoselectivity. nih.gov | Catalytic asymmetric synthesis of β-lactams from acid chlorides and imines. nih.gov | |

| Energy Source | Microwave Irradiation | Reduced reaction time and increased yield compared to conventional heating. mdpi.com | Synthesis of 3-chloro-β-lactams in DMF without a base. mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

A multi-step purification strategy is essential to isolate this compound and its synthetic intermediates with the required high degree of purity. The process typically involves initial isolation of the crude product followed by one or more purification techniques.

Initial Isolation: Following the completion of the reaction, the crude product is often isolated by simple filtration . The solid is collected and washed with a solvent to remove residual reagents and soluble impurities. scispace.comacgpubs.org In cases where the product is dissolved in the reaction solvent, an aqueous work-up involving liquid-liquid extraction is employed to separate the organic product from water-soluble materials. nih.gov The organic layer is then dried and the solvent is removed under reduced pressure.

Purification of Intermediates and Final Products:

Column Chromatography: This is one of the most common and versatile methods for purifying both final products and their intermediates. scispace.comacgpubs.org Silica (B1680970) gel is the standard stationary phase, and the mobile phase is a carefully selected solvent system, such as a mixture of ethanol and chloroform (B151607) or acetone (B3395972) and chloroform, to effectively separate the target compound from byproducts. acgpubs.orgresearchgate.net

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. scispace.comresearchgate.net

Drying: After purification by chromatography or recrystallization, the isolated product is thoroughly dried, often in an oven at a controlled temperature (e.g., 50-65 °C), to remove any remaining solvent. scispace.comresearchgate.net

The table below summarizes the common purification techniques used at different stages of the synthesis.

| Technique | Stage of Application | Purpose | Typical Solvents/Materials |

| Filtration | Post-reaction (crude product) | Initial isolation of solid product from the reaction mixture. | N/A |

| Liquid-Liquid Extraction | Post-reaction work-up | Separation of the product from aqueous-soluble impurities. | Dichloromethane, Ethyl Acetate |

| Column Chromatography | Intermediates & Final Product | Separation of the target compound from closely related impurities and byproducts. scispace.comacgpubs.org | Silica Gel; Eluent systems like Ethanol/Chloroform, Acetone/Chloroform. acgpubs.org |

| Recrystallization | Final Product | High-purity isolation of the final crystalline solid. scispace.com | Ethanol. scispace.comresearchgate.net |

Chemical Modification and Scaffold Diversification Strategies for 2 Oxoazetidine 1 Acetic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of 2-Oxoazetidine-1-acetic acid is a primary site for chemical modification, allowing for the introduction of a wide variety of functional groups and molecular scaffolds. These modifications can significantly impact the physicochemical properties and biological activity of the resulting derivatives.

The transformation of the carboxylic acid into esters and amides is a fundamental strategy for diversifying the this compound scaffold. These reactions are typically high-yielding and can be achieved under mild conditions, which is crucial for preserving the integrity of the strained β-lactam ring.

Esterification is commonly performed by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, to avoid harsh acidic conditions that could compromise the β-lactam ring, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amidation reactions follow similar principles. The direct reaction of this compound with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is the preferred method. A wide array of amines, including primary and secondary amines, anilines, and amino acid esters, can be utilized to generate a diverse library of amide derivatives. The general scheme for these reactions is depicted below:

| Reagent | Product |

| R-OH, H+ or DCC | 2-(2-oxoazetidin-1-yl)acetate |

| R-NH2, DCC/EDC | N-substituted-2-(2-oxoazetidin-1-yl)acetamide |

Illustrative examples of esterification and amidation reactions starting from a generic carboxylic acid are presented in the table below, as specific examples for this compound are not extensively documented in publicly available literature.

| Starting Material | Reagent | Coupling Agent | Product |

| Carboxylic Acid | Ethanol (B145695) | H2SO4 | Ethyl Ester |

| Carboxylic Acid | Benzylamine | DCC | N-Benzyl Amide |

| Carboxylic Acid | Glycine (B1666218) methyl ester | HATU | Dipeptide Derivative |

Leveraging the amidation reaction, this compound can be conjugated to peptides, proteins, and other biomolecules. These bioconjugation strategies are of significant interest for developing targeted therapeutics and molecular probes. The carboxylic acid can be activated in situ using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of an amide bond with the N-terminal amine of a peptide or a lysine (B10760008) residue on a protein.

These conjugation methods must be performed under biocompatible conditions (aqueous medium, neutral pH, room temperature) to maintain the structural and functional integrity of the biomolecule. The resulting conjugates combine the properties of the β-lactam moiety with the biological targeting capabilities of the peptide or protein.

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde, providing further opportunities for diversification.

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids to primary alcohols. This reaction typically proceeds in an anhydrous ethereal solvent. The resulting alcohol, 2-(2-oxoazetidin-1-yl)ethanol, can then be used in subsequent reactions, such as etherification or esterification, to introduce new functionalities.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. Therefore, this transformation is often achieved through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The subsequent reduction of this intermediate with a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), can yield the desired aldehyde, 2-(2-oxoazetidin-1-yl)acetaldehyde, while minimizing over-reduction to the alcohol.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | 1. LiAlH4, THF 2. H3O+ | 2-(2-oxoazetidin-1-yl)ethanol |

| Reduction to Aldehyde | 1. SOCl2 2. LiAl(O-t-Bu)3H | 2-(2-oxoazetidin-1-yl)acetaldehyde |

Derivatization and Substitution on the Azetidine (B1206935) Ring

The 2-oxoazetidine ring itself presents opportunities for further chemical modification, although these reactions can be more challenging due to the potential for ring-opening of the strained β-lactam.

While the nitrogen atom of this compound is already substituted, the carbon atoms of the azetidine ring can potentially undergo alkylation or acylation reactions. These reactions typically require the generation of a carbanion adjacent to the carbonyl group (at the C3 position) or at the C4 position. The acidity of the protons at the C3 position is enhanced by the adjacent carbonyl group, making this position a likely site for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with an electrophile, such as an alkyl halide or an acyl chloride, to introduce a substituent at the C3 position. Similar strategies could be envisioned for the C4 position, although the protons at this position are generally less acidic.

Halogenation of the 2-oxoazetidine ring can provide a handle for subsequent cross-coupling reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C3 or C4 position. Alternatively, α-halogenation of the carbonyl group at the C3 position can be achieved under specific conditions.

Cross-Coupling Reactions: Once a halogen atom is installed on the azetidine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction can be employed to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: A halogenated 2-oxoazetidine derivative could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a new aryl or vinyl substituent.

Heck Reaction: The reaction of a halogenated 2-oxoazetidine with an alkene in the presence of a palladium catalyst and a base could be used to append an alkenyl group to the ring.

These cross-coupling reactions are powerful tools for scaffold diversification, allowing for the introduction of a wide range of substituents that would be difficult to incorporate using other methods. The successful application of these reactions to the 2-oxoazetidine scaffold would depend on the stability of the β-lactam ring under the reaction conditions.

| Reaction Type | Substrates | Catalyst | Product |

| Suzuki-Miyaura | Halogenated 2-oxoazetidine, Arylboronic acid | Pd(PPh3)4, Base | Aryl-substituted 2-oxoazetidine |

| Heck | Halogenated 2-oxoazetidine, Alkene | Pd(OAc)2, PPh3, Base | Alkenyl-substituted 2-oxoazetidine |

Heterocyclic Ring Fusions and Annulations

The 2-oxoazetidine (or β-lactam) ring is a key structural feature in many biologically active compounds. beilstein-journals.org Strategies to modify this core structure often involve the fusion of additional heterocyclic rings to create more complex, rigid, and structurally diverse molecules. Annulation reactions, which involve the formation of a new ring onto an existing one, are a primary method for achieving this. These strategies aim to explore new chemical space, modulate biological activity, and improve pharmacokinetic properties.

One common approach is the use of annulation reactions that build upon the existing β-lactam framework. For instance, multicomponent reactions can be employed to construct fused systems in a single step, offering high efficiency and atom economy. chim.it Redox-neutral annulation processes, which involve dual C-H bond functionalization, represent another advanced strategy. nih.gov These reactions can be promoted by simple molecules like acetic acid, which can act as both a cosolvent and a promoter, to create polycyclic amine structures. nih.gov

The synthesis of bicyclic systems incorporating the 2-oxoazetidine core can lead to novel scaffolds with distinct three-dimensional shapes. The specific type of ring fused to the β-lactam core—such as thiazole, pyridine, or other heterocycles—can significantly influence the molecule's interaction with biological targets. researchgate.net For example, the construction of piperazine-2-acetic acid esters, which are structurally related scaffolds, can be achieved through the annulation of key chiral diamine intermediates. nih.gov These synthetic routes provide access to a variety of fused heterocyclic derivatives, expanding the library of compounds based on the this compound template.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is crucial for navigating around existing patents, improving properties, and discovering new lead compounds. nih.govnih.gov For the this compound scaffold, this could involve replacing the four-membered azetidinone ring with other cyclic structures or even acyclic mimics that maintain the crucial spatial arrangement of key functional groups.

Bioisosteric replacement is a related but more focused strategy involving the substitution of one atom or group of atoms with another that has broadly similar physicochemical properties. cambridgemedchemconsulting.comresearchgate.net The goal is to create a new molecule with similar biological properties but potentially improved characteristics, such as metabolic stability, bioavailability, or reduced toxicity. nih.govdrughunter.com

A primary target for bioisosteric replacement in this compound is the carboxylic acid moiety. Carboxylic acids can be associated with poor membrane permeability and rapid metabolism. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, 5-oxo-1,2,4-oxadiazoles, and hydroxamic acids. drughunter.comcambridgemedchemconsulting.com These replacements can mimic the acidic nature and hydrogen bonding capabilities of the original carboxylic acid while offering different pharmacokinetic profiles. drughunter.com For example, replacing a carboxylic acid with a tetrazole ring can maintain a similar pKa, while other heterocyclic bioisosteres might offer less acidity and improved cell penetration. cambridgemedchemconsulting.com

The table below illustrates potential bioisosteric replacements for the carboxylic acid group.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa and hydrogen bonding capacity. cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | 5-Oxo-1,2,4-oxadiazole | Acts as an acidic heterocycle, can enhance oral bioavailability. drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Maintains key acidic feature for target interaction. cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can offer different metabolic stability and physicochemical properties. cambridgemedchemconsulting.com |

Structure-Activity Relationship (SAR) Exploration Principles and Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR exploration involves systematically modifying the molecule and assessing the resulting changes in potency and selectivity.

A core principle of SAR is the systematic variation of substituents on the molecular scaffold. In the context of 2-oxoazetidine derivatives, this often involves modifying the substituents on an aryl ring attached to the β-lactam core, typically at the C4 position. Research has shown that the nature and position of these substituents have a profound impact on biological activity. scispace.comacgpubs.org

For instance, studies on a series of 4-(substituted phenyl)-2-azetidinones revealed a clear correlation between the electronic properties of the substituent and the compound's antimicrobial activity. The activity was found to vary significantly with different substitutions on the phenyl ring. scispace.comacgpubs.org This systematic approach allows for the development of a predictive model for designing more potent analogues.

The table below summarizes the observed SAR for substituents on the C4-phenyl ring of certain 2-oxoazetidine derivatives, demonstrating a clear trend based on the electronic nature of the functional group. scispace.comacgpubs.org

| Substituent (on Phenyl Ring) | Electronic Nature | Observed Activity Trend |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Highest Activity |

| -Cl (Chloro) | Electron-Withdrawing | High Activity |

| -Br (Bromo) | Electron-Withdrawing | Moderate-High Activity |

| -OH (Hydroxy) | Electron-Donating (by resonance) | Moderate Activity |

| -OCH₃ (Methoxy) | Electron-Donating | Low Activity |

| -CH₃ (Methyl) | Weakly Electron-Donating | Lowest Activity |

Stereochemistry plays a critical role in the biological activity of drug molecules because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov The 2-oxoazetidine ring typically contains one or more chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). These isomers, despite having the same chemical formula and connectivity, have different three-dimensional arrangements of atoms. nih.gov

The interaction between a chiral molecule and its biological target is often stereospecific. One enantiomer may bind to the target site with high affinity and elicit a strong biological response (the eutomer), while the other enantiomer (the distomer) may exhibit lower activity, no activity, or even an undesired off-target effect. nih.govresearchgate.net This difference arises because the precise 3D fit between the molecule and the binding site is necessary for optimal interaction. nih.gov

The biological activity of this compound derivatives is governed by a combination of steric and electronic factors contributed by their various functional groups.

Electronic Contributions: As highlighted in the SAR studies (Section 4.4.1), the electronic properties of substituents are a major determinant of activity. The presence of electron-withdrawing groups (such as nitro, chloro, and bromo) on the C4-phenyl ring generally enhances the biological activity of these compounds. scispace.comacgpubs.org This suggests that the electronic nature of the aryl moiety is critical for the molecule's interaction with its biological target, possibly by modulating the reactivity of the β-lactam ring or by participating in specific electronic interactions (e.g., dipole-dipole or quadrupole interactions) within the binding pocket. Conversely, electron-donating groups like methoxy (B1213986) and methyl tend to decrease activity. acgpubs.org

Steric Contributions: Steric factors relate to the size and shape of the molecule and its functional groups. The bulkiness of a substituent can influence how well the molecule fits into its target binding site. While a certain degree of steric bulk may be necessary for optimal binding, excessively large groups can cause steric hindrance, preventing the molecule from adopting the correct conformation for binding. nih.gov In SAR studies of oxadiazole antibacterials, it was noted that while hydrophobic substituents were generally well-tolerated, the introduction of polar, hydrogen-bond-donating groups often resulted in decreased activity. nih.gov This indicates that both the size and the nature of the functional group are critical. The spatial arrangement of atoms, dictated by the molecule's stereochemistry, is a key steric consideration that influences molecular recognition by biological targets.

Computational and Theoretical Investigations of 2 Oxoazetidine 1 Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. QM calculations are used to map the electron density distribution and to determine the energies and shapes of molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical insights into the molecule's reactivity.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density are susceptible to nucleophilic attack.

For β-lactam rings, the LUMO is often localized around the carbonyl carbon of the lactam, making it the primary site for nucleophilic attack, a key step in the mechanism of action of penicillin-like antibiotics. The HOMO is typically distributed over the nitrogen atom and adjacent bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Orbital Properties for a Generic β-Lactam Compound

| Property | Description | Typical Finding in β-Lactams |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Localized on the nitrogen atom and adjacent π-systems |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Localized on the π* orbital of the lactam carbonyl group |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions |

Reaction Mechanism Elucidation for Synthetic Transformations

QM calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

The Staudinger [2+2] cycloaddition, a primary method for synthesizing β-lactams, has been extensively studied computationally. mdpi.com Theoretical studies show this reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate rather than a concerted pathway. mdpi.com DFT calculations can model this process, determining the geometry of the transition state for the ring-closing step, which is often the rate-determining step. mdpi.com These calculations help explain the stereoselectivity of the reaction, rationalizing why certain substituent patterns lead to cis or trans products. mdpi.comrsc.org

Another example is the computationally studied intramolecular cyclization of fumaramides to form β-lactams. acs.orgresearchgate.net DFT studies have elucidated a mechanism involving deprotonation, a trans-selective C-C bond formation, and subsequent protonation, with calculations of the transition state energies explaining the observed high diastereoselectivity. acs.org

Table 2: Example of Calculated Energy Profile for a β-Lactam Cyclization Step

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactant Intermediate | 0.0 |

| 2 | Transition State (TS) for trans-product | +18.2 |

| 3 | Transition State (TS) for cis-product | +22.4 |

| 4 | trans-Product Intermediate | +3.3 |

Data derived from a representative DFT study on a related system. acs.org

Spectroscopic Property Prediction Methodologies (Focus on computational methods)

QM methods can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. This capability is crucial for structure confirmation and interpretation of experimental data.

The standard methodology for predicting NMR spectra involves:

Geometry Optimization: The molecule's geometry is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). For flexible molecules, a conformational search is performed to find the lowest energy conformers.

Magnetic Shielding Calculation: NMR magnetic shielding tensors are calculated for the optimized geometry, often using a more robust functional and basis set (e.g., WP04/6-311++G(2d,p)). github.io

Solvent Effects: The influence of the solvent is typically included using an implicit solvent model like the Polarizable Continuum Model (PCM). github.io

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) calculated at the same level of theory.

These predictions can help assign complex spectra, distinguish between isomers, and confirm the stereochemistry of a synthesized compound. github.iofrontiersin.org The accuracy of modern DFT methods can often achieve a mean absolute error of less than 0.1 ppm for ¹H shifts when appropriate methods are used. github.io

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Sampling and Free Energy Landscapes

MD simulations are a primary tool for exploring the conformational landscape of a molecule. For a molecule like 2-Oxoazetidine-1-acetic acid, this includes the puckering of the four-membered azetidinone ring and the rotational freedom of the acetic acid side chain. The puckering of the β-lactam ring is known to be critical for the biological activity of related antibiotics. ias.ac.in

By running simulations for nanoseconds to microseconds, a representative ensemble of conformations can be generated. Analysis of this ensemble reveals the most probable conformations and the transitions between them.

To quantify the relative stability of different conformations, a Free Energy Landscape (FEL) can be constructed. The FEL is a plot of the free energy of the system as a function of one or more collective variables (e.g., key dihedral angles or the distance between atoms). Minima on the FEL correspond to stable or metastable conformational states. Enhanced sampling techniques, such as metadynamics, are often employed to overcome energy barriers and explore the landscape more efficiently.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model the solvent (e.g., a box of water molecules), allowing for a detailed investigation of solvation effects. This includes the formation and dynamics of hydrogen bonds between the solute's polar groups (like the carbonyls and the carboxylic acid) and the solvent.

MD simulations can provide key insights into:

Hydration Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The average number and lifetime of hydrogen bonds, which influence solubility and conformational preferences.

Dynamic Fluctuations: How the molecular structure fluctuates in response to thermal motion and interactions with the solvent.

In the context of β-lactams, MD simulations are also used to study their interaction with biological targets, such as enzymes like β-lactamases. nih.govmdpi.com These simulations can reveal how the molecule binds to the active site and how its dynamics are altered upon binding, providing crucial information for understanding mechanisms of drug action and resistance. nih.govnih.govrsc.org

Ligand-Target Interaction Dynamics and Binding Pathways

While static docking models provide a snapshot of a ligand in its binding site, the reality is a dynamic process. Molecular Dynamics (MD) simulations offer a way to study the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the pathways of binding and unbinding. mdpi.commdpi.com

For derivatives of the 2-oxoazetidine scaffold, MD simulations are used to assess the stability of the docked pose within a target's active site, such as a bacterial penicillin-binding protein (PBP) or a β-lactamase enzyme. mdpi.comnih.gov Researchers analyze trajectories to monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the predicted binding mode is stable. mdpi.com

Furthermore, these simulations can reveal the specific interactions, such as hydrogen bonds or hydrophobic contacts, that are most persistent and crucial for anchoring the ligand. mdpi.com Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein gain or lose flexibility upon ligand binding, offering clues about the mechanism of action or inhibition. For β-lactam compounds, MD can help elucidate the conformational changes required for the ligand to orient itself for nucleophilic attack by a catalytic serine residue in the active site of PBPs or β-lactamases, a critical step in their mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org For a set of this compound derivatives, a QSAR model could predict their antibacterial potency or inhibitory activity against a specific enzyme based on calculated molecular properties, known as descriptors. nih.govresearchgate.net

The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. A typical QSAR equation takes the form: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor N)

By developing a statistically robust QSAR model, researchers can predict the activity of untested or even unsynthesized compounds, prioritize candidates for synthesis, and gain insight into the molecular features that are most important for the desired biological effect. nih.govmdpi.com

The foundation of any QSAR model is the selection and calculation of molecular descriptors. nih.gov These are numerical values that characterize the structure and properties of a molecule. For this compound and its analogs, descriptors are typically categorized as physicochemical or topological.

Physicochemical Descriptors describe properties related to a molecule's hydrophobicity, electronic character, and steric profile. ijnrd.orgslideshare.net These are often critical for how a drug is absorbed, distributed, and how it interacts with its target. Common examples include:

LogP: The logarithm of the octanol-water partition coefficient, which measures the molecule's lipophilicity.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Dipole Moment: Quantifies the polarity of the molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability. researchgate.net

Topological Descriptors are numerical indices derived from the 2D representation (graph) of the molecule. nih.govresearchgate.net They encode information about molecular size, shape, branching, and atom connectivity. They are computationally inexpensive to calculate and have been successfully used to model the activity of β-lactam antibiotics. nih.govnih.gov Examples include:

Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in the molecular skeleton.

Wiener Index: The sum of the distances between all pairs of non-hydrogen atoms in the molecule.

Electrotopological State (E-State) Indices: Describe the electronic and topological characteristics of each atom and functional group within the molecule. These have been particularly effective in modeling the protein binding of β-lactams. nih.gov

The selection of relevant descriptors is a crucial step in building a predictive QSAR model. Statistical methods are used to identify a combination of descriptors that best correlates with the observed biological activity while avoiding overfitting. unicamp.br

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Measures hydrophobicity/lipophilicity. |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and hydrogen bonding. |

| Topological | Wiener Index | Encodes information about molecular size and branching. |

| Topological | Chi Indices (χ) | Quantify molecular connectivity and shape. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Electronic | E-State Indices | Characterize the electronic and topological environment of atoms. |

Statistical Modeling Approaches (e.g., Partial Least Squares, Multiple Linear Regression)

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational chemistry for predicting the biological activity or properties of chemical compounds. slideshare.net For a molecule like this compound, these methods would correlate its structural or physicochemical features with a specific biological endpoint.

Multiple Linear Regression (MLR) is a direct approach to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). The goal is to generate a linear equation that can predict the activity of new compounds based on their descriptor values.

Partial Least Squares (PLS) is a more advanced regression technique, particularly useful when the number of predictor variables is large and highly correlated. PLS reduces the variables to a smaller set of uncorrelated components and then performs regression on these components. This method is robust and can handle complex datasets often generated from computational molecular analysis.

In a hypothetical QSAR study for this compound and its analogues, a range of molecular descriptors would be calculated. These could include:

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: Properties related to the 3D structure of the molecule.

Electronic descriptors: Features such as dipole moment and electronegativity. research-advances.orgresearchgate.net

The resulting statistical models would be evaluated based on their predictive power, helping to identify which molecular properties are most influential for the desired activity. For instance, studies on other azetidinone derivatives have successfully used these methods to build predictive models for antibacterial activity, identifying descriptors like dipole moment and electronegativity as key contributors. research-advances.orgresearchgate.netnih.gov

Below is an illustrative table of a hypothetical MLR model for a series of azetidinone derivatives.

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 5.12 | 0.45 | <0.001 |

| Molecular Weight | -0.01 | 0.005 | 0.045 |

| LogP | 0.25 | 0.08 | 0.003 |

| Dipole Moment | 0.15 | 0.06 | 0.015 |

| Polar Surface Area | -0.03 | 0.01 | 0.021 |

This table is for illustrative purposes and does not represent real data for this compound.

Predictive Model Validation and Applicability Domain

The development of a robust and reliable predictive model is contingent upon rigorous validation and a clear definition of its applicability domain.

Predictive Model Validation ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. Standard validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or k-fold cross-validation), where the dataset is repeatedly split into training and testing sets to assess the model's stability and predictive power. research-advances.orgresearchgate.net

External Validation: The model's predictive capability is tested on an external set of compounds that were not used during the model development process.

Key statistical metrics for validation include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A high-performing and reliable model would exhibit high values for all these metrics.

The Applicability Domain (AD) of a model defines the chemical space in which the model can make reliable predictions. It is crucial because QSAR models are generally only valid for compounds that are structurally similar to the training set. The AD can be defined using various methods, such as ranges of descriptor values or by analyzing the leverage of compounds in the model. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

In Silico ADME Prediction Methodologies

In silico (computational) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. researchgate.net

Absorption Prediction Algorithms

Computational models are used to predict the extent of a compound's absorption, primarily through the gastrointestinal tract. Key parameters predicted include:

Human Intestinal Absorption (HIA): Models often use descriptors like molecular size, polarity (Polar Surface Area), and lipophilicity (LogP) to predict the percentage of absorption.

Caco-2 Permeability: The Caco-2 cell line is an in vitro model for the human intestinal epithelium. Computational models predict the permeability of a compound across these cells, with high permeability suggesting good absorption. frontiersin.org

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. Models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. frontiersin.org

Distribution Modeling Techniques across Biological Compartments

After absorption, a compound is distributed throughout the body. Computational models predict key distribution parameters:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its availability to reach target tissues. Models predict the percentage of binding based on properties like lipophilicity and charge.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, crossing the BBB is essential. Models predict the BBB permeability, often represented as the log(BB) ratio, using descriptors related to size, polarity, and hydrogen bonding capacity.

Metabolic Stability and Metabolite Prediction Models

Computational models can predict how a compound will be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family.

Metabolic Stability: Models predict the susceptibility of a compound to metabolism by specific CYP isoenzymes (e.g., CYP3A4, CYP2D6). This helps in estimating the compound's half-life in the body.

Metabolite Prediction: Algorithms identify the most likely sites on a molecule where metabolism will occur (site of metabolism prediction). This is often based on the reactivity of different atoms and the accessibility of the site to metabolic enzymes. The models can then predict the structures of the resulting metabolites.

Excretion Pathway Modeling

Computational models can provide insights into how a compound and its metabolites are eliminated from the body.

Renal Clearance Prediction: Models can estimate the rate of renal (kidney) clearance, a major excretion pathway for many small molecules. This is often related to properties like molecular weight and polarity.

Biliary Excretion Modeling: For larger molecules, excretion through bile is a significant pathway. While less common for small molecules, models can predict the likelihood of biliary clearance based on molecular size and other properties.

Below is an illustrative table of predicted ADME properties for a compound like this compound.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | 85 | High |

| Caco-2 Permeability (nm/s) | 15 x 10⁻⁶ | High |

| Blood-Brain Barrier Penetration (logBB) | -0.8 | Low |

| Plasma Protein Binding (%) | 30 | Low |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme |

| Renal Clearance (ml/min/kg) | 4.5 | Moderate |

This table is for illustrative purposes and does not represent real data for this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Oxoazetidine 1 Acetic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of 2-Oxoazetidine-1-acetic acid from complex matrices, such as reaction mixtures or biological fluids. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be preparative separation, purity assessment, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of β-lactam compounds due to its high resolution and sensitivity. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically begins with the selection of a suitable stationary phase, most often a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like acetic acid or formic acid, in the mobile phase is critical. biocompare.com It serves to suppress the ionization of the carboxylic acid group on the analyte, leading to better retention, improved peak symmetry, and enhanced separation efficiency. biocompare.com

Optimization of the HPLC method involves adjusting the gradient elution profile, flow rate, and column temperature to achieve the best possible resolution and analysis time. Detection is commonly performed using a UV detector, as the β-lactam ring exhibits absorbance at low wavelengths, typically around 205-210 nm. ajrconline.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |